molecular formula C11H11NO2 B1591146 Methyl 3-(4-cyanophenyl)propanoate CAS No. 75567-85-0

Methyl 3-(4-cyanophenyl)propanoate

Cat. No. B1591146
CAS RN: 75567-85-0
M. Wt: 189.21 g/mol
InChI Key: JPRNCCUCPOZUDK-UHFFFAOYSA-N
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Description

“Methyl 3-(4-cyanophenyl)propanoate” is a chemical compound with the molecular formula C11H11NO2 . It is also known by other names such as “4-Cyanobenzenepropanoic acid methyl ester”, “Methyl 3- (4-cyanophenyl)propionate”, and "3- (p-Cyanophenyl)-propansaeuremethylester" .


Molecular Structure Analysis

The molecular weight of “Methyl 3-(4-cyanophenyl)propanoate” is 189.21 . The exact structure can be determined using techniques like NMR spectroscopy, but such data is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 3-(4-cyanophenyl)propanoate” has a boiling point of 307℃ and a density of 1.11 . Its flash point is 143℃ .

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 3-(4-cyanophenyl)propanoate may serve as a precursor or intermediate in synthetic organic chemistry, particularly in the synthesis of complex organic molecules. The compound's functionality makes it useful for constructing aromatic compounds with specific electronic properties. For example, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate illustrates the utility of cyanophenyl derivatives in producing compounds with specific optical properties, such as dyes for materials science applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Material Science and Organic Electronics

Compounds structurally related to Methyl 3-(4-cyanophenyl)propanoate may find applications in the development of organic electronic materials, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The study on the correlation between structural and optical properties of composite polymer/fullerene films for organic solar cells underscores the importance of molecular design in achieving high-efficiency solar cells. Such research highlights the potential of cyanophenyl derivatives in tuning the electronic properties of materials for enhanced performance (Erb et al., 2005).

Pharmacology and Medicinal Chemistry

In pharmacology, derivatives of Methyl 3-(4-cyanophenyl)propanoate could be explored for developing novel therapeutics. While direct references to drug use and side effects are excluded, the structural motifs present in such compounds are often integral to the activity of various drugs. For instance, the study on nonsteroidal antiandrogens highlights the synthesis and structure-activity relationships of derivatives with potential therapeutic applications, showcasing the medicinal chemistry relevance of cyanophenyl derivatives (Tucker, Crook, & Chesterson, 1988).

Safety And Hazards

The safety data sheet for “Methyl 3-(4-cyanophenyl)propanoate” advises against use for medicinal, household, or other uses . It recommends using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNCCUCPOZUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557526
Record name Methyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-cyanophenyl)propanoate

CAS RN

75567-85-0
Record name Methyl 4-cyanobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75567-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl p-cyano-trans-cinnamate (13.6 g, 73 mmol) in toluene (485 mL) was added 5% Pd/BaSO4 (2.7 g). After 9 hours under hydrogen gas at 4 bar (60 psi), the solution was filtered, concentrated in vacuo and chromatographed over silica gel, eluting with a step gradient of hexanes through 30% ethyl acetate/hexanes. The product containing fractions were combined and concentrated to give 10.6 g (77%) of colorless oil.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
485 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …

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